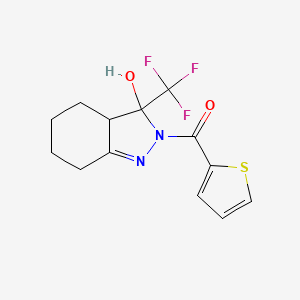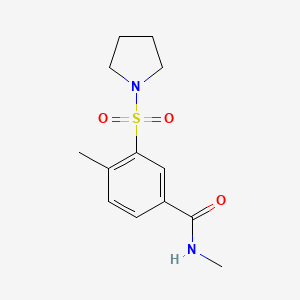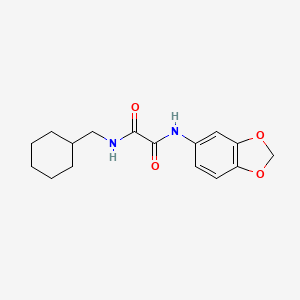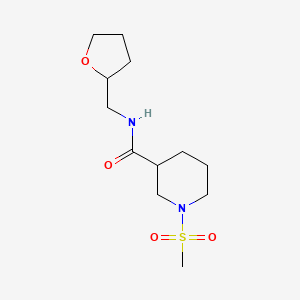
N-(4-bromo-3-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other NF-κB inhibitors. This may require higher concentrations of the compound to be used in experiments, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-10-8-11(5-6-13(10)16)19-15(21)14(20)18-9-12-4-2-3-7-17-12/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYNUJMVQTOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396193.png)
![3-[5-(2-fluorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4396195.png)
![N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4396203.png)
![2-[5-chloro-2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide hydrochloride](/img/structure/B4396217.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4396225.png)



![6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4396243.png)
![3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4396244.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4396260.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396266.png)
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate (salt)](/img/structure/B4396273.png)
